molecular formula C24H22O6 B1247119 Ochrocarpin C

Ochrocarpin C

Cat. No.: B1247119
M. Wt: 406.4 g/mol
InChI Key: VUTHGCZKFOZRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochrocarpin C is a 4-phenylcoumarin derivative isolated from Mesua ferrea, a plant traditionally used in Southeast Asian medicine for its anti-inflammatory, antimicrobial, and cytotoxic properties . Structurally, it belongs to the class of benzoylated 4-phenylcoumarins characterized by a coumarin backbone substituted with a phenyl group at the C-4 position and additional acyl or benzoyl groups at other positions.

Properties

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(2-methylpropanoyl)-4-phenylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C24H22O6/c1-12(2)20(26)19-21(27)18-14(13-8-6-5-7-9-13)11-17(25)30-22(18)15-10-16(24(3,4)28)29-23(15)19/h5-12,27-28H,1-4H3

InChI Key

VUTHGCZKFOZRRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=C(O2)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Ochrocarpin C and Related Compounds
Compound Source Core Structure Substituent at C-6 Substituent at C-8 Key References
This compound Mesua ferrea 4-Phenylcoumarin Not explicitly stated* Not explicitly stated*
Ochrocarpin F Mammea neurophylla 4-Phenylcoumarin 2-Methylbutyryl
Ochrocarpin G Mammea neurophylla 4-Phenylcoumarin 2-Methylbutyryl
Ochrocarpin H Mammea neurophylla 4-Phenylcoumarin 3-Methylbutyryl
Ochrocarpin I Mammea neurophylla 4-Phenylcoumarin 3-Methylbutyryl
Neurophyllol C Mammea neurophylla 4-Phenylcoumarin Benzoyl

*Note: this compound’s substituents are inferred from its classification within the 4-phenylcoumarin group.

  • Key Structural Differences: Acyl Substitutions: Ochrocarpins F and G feature a 2-methylbutyryl group at C-6, while Ochrocarpins H and I have a 3-methylbutyryl group, altering their hydrophobicity and stereochemical interactions . Benzoylation: Neurophyllol C distinguishes itself with a benzoyl group at C-6, which enhances UV absorption (λmax = 255–313 nm) compared to non-benzoylated analogs .

Spectroscopic Properties

Table 2: UV and Mass Spectrometry Data for Selected Compounds
Compound UV λmax (nm) [M + H]+ (m/z) Key Fragments (m/z) References
Ochrocarpin F 222, 299 447 429, 405, 387, 369
Ochrocarpin H 255, 298 425 407, 347
Ochrocarpin I 255, 313 427 371, 347
Neurophyllol C 222, 299 447 429, 405, 387
  • UV Trends: Benzoylated derivatives (e.g., Neurophyllol C) exhibit bathochromic shifts (λmax > 250 nm) compared to non-benzoylated coumarins due to extended conjugation .
  • Mass Fragmentation :

    • Loss of 56 u (e.g., in Ochrocarpin I) corresponds to a prenyl group, common in Mammea coumarins .

Q & A

Q. How can PICO criteria structure hypotheses about this compound’s therapeutic potential?

  • Answer : Example framework:
  • Population : Triple-negative breast cancer cells (MDA-MB-231).
  • Intervention : this compound (10 µM, 48h exposure).
  • Comparison : Paclitaxel (10 nM) + vehicle control.
  • Outcome : Apoptosis (Annexin V/PI flow cytometry).
    Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ochrocarpin C
Reactant of Route 2
Ochrocarpin C

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